REACTION_CXSMILES
|
[CH:1]([OH:3])=O.[CH3:4][N:5]([CH2:7][CH2:8][CH2:9][NH2:10])[CH3:6].C1(C)C=CC=CC=1>O>[CH3:4][N:5]([CH3:6])[CH2:7][CH2:8][CH2:9][NH:10][CH:1]=[O:3]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
DISTILLATION
|
Details
|
Toluene was distilled off
|
Type
|
DISTILLATION
|
Details
|
the pale yellow residue distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCNC=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |